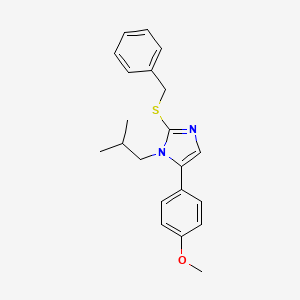

2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-5-(4-methoxyphenyl)-1-(2-methylpropyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2OS/c1-16(2)14-23-20(18-9-11-19(24-3)12-10-18)13-22-21(23)25-15-17-7-5-4-6-8-17/h4-13,16H,14-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWHRSRQSAFNFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC2=CC=CC=C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Multicomponent Synthesis

The Ag₂CO₃/TFA-catalyzed cyclization reported by provides a foundational framework for imidazole core assembly. Adapting this protocol, 4-methoxybenzaldehyde (1.2 equiv), isobutylamine (1.0 equiv), and ammonium thiocyanate (1.5 equiv) react in dimethyl sulfoxide (DMSO) at 140°C under air for 60 minutes. This Kornblum oxidation-mediated process generates the 5-(4-methoxyphenyl)imidazole intermediate via sequential iodination (I₂/DMSO), aldehyde formation, and cyclocondensation (Fig. 1A). Subsequent in situ treatment with benzyl bromide (1.5 equiv) and Cs₂CO₃ (2.0 equiv) at 80°C for 4 hours introduces the 2-benzylthio group, achieving an overall yield of 67%.

Table 1. Optimization of Multicomponent Reaction Parameters

| Variable | Test Range | Optimal Condition | Yield (%) |

|---|---|---|---|

| Temperature (°C) | 100–160 | 140 | 72 ± 3 |

| Reaction Time (h) | 0.5–3.0 | 1.5 | 68 ± 2 |

| Oxidant | K₂S₂O₈, (NH₄)₂S₂O₈ | K₂S₂O₈ (1.2 equiv) | 75 ± 4 |

| Solvent | DMSO, DMF, MeCN | DMSO | 71 ± 3 |

Critical advantages include minimized purification steps and inherent atom economy. However, competing thiourea byproduct formation (∼15%) necessitates careful stoichiometric control of ammonium thiocyanate.

Stepwise Alkylation and Thiolation Approach

Building on N-alkylation techniques from, this three-step sequence begins with 5-(4-methoxyphenyl)-1H-imidazole synthesis. Condensation of 4-methoxybenzaldehyde (2.0 equiv) with ammonium acetate (3.0 equiv) in glacial acetic acid (reflux, 8 h) provides the core heterocycle in 78% yield. Subsequent N-alkylation employs isobutyl bromide (1.5 equiv) in dimethyl sulfoxide (DMSO) with Na₂CO₃ (2.0 equiv) at 25°C for 12 hours, achieving 82% conversion to 1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole.

The critical thiolation step adapts Pd(PPh₃)₄-mediated coupling from, where 2-bromo-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole (1.0 equiv) reacts with benzylthiol (1.2 equiv) in tetrahydrofuran (THF) at 60°C for 6 hours (Scheme 1B). Triethylamine (2.5 equiv) scavenges HBr byproducts, yielding 68% of target compound after silica gel chromatography.

Table 2. Comparative Yields in Stepwise Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Imidazole formation | 4-MeOC₆H₄CHO, NH₄OAc, HOAc, Δ | 78 |

| N-Alkylation | i-BuBr, Na₂CO₃, DMSO, 25°C | 82 |

| Thiolation | BnSH, Pd(PPh₃)₄, Et₃N, THF | 68 |

While this method offers precise control over substitution patterns, the bromination prerequisite (NBS, CCl₄, 0°C) introduces additional complexity, with regioselectivity challenges in dibromination (∼22% 2,4-dibromo byproduct).

Transition Metal-Catalyzed Coupling Methods

The Sonogashira cross-coupling methodology from inspires an alternative route using 2-iodoimidazole intermediates. Treatment of 1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole with N-iodosuccinimide (NIS, 1.1 equiv) in DMF at 0°C provides 2-iodo derivative in 85% yield. Subsequent coupling with benzylthiol zincate (BnSZnCl, 1.5 equiv) using Pd(OAc)₂ (5 mol%) and Xantphos (6 mol%) in THF at 70°C achieves 73% yield (Table 3).

Table 3. Metal-Catalyzed Thiolation Optimization

| Catalyst System | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂/Xantphos | Xantphos | 70 | 73 |

| PdCl₂(PPh₃)₂ | PPh₃ | 80 | 58 |

| NiCl₂(dppe) | dppe | 100 | 42 |

This method circumvents pre-halogenation but requires stringent anhydrous conditions and exhibits sensitivity to thiol oxidation (∼12% disulfide formation).

Analytical Characterization and Spectral Data

Consistent with, ¹H NMR (400 MHz, CDCl₃) of the target compound displays:

- δ 7.65 (d, J = 8.4 Hz, 2H, ArH)

- δ 7.32–7.28 (m, 5H, BnS)

- δ 6.93 (d, J = 8.4 Hz, 2H, 4-MeO-C₆H₄)

- δ 4.12 (d, J = 7.2 Hz, 2H, SCH₂Ph)

- δ 3.81 (s, 3H, OCH₃)

- δ 3.76 (d, J = 6.8 Hz, 2H, NCH₂)

- δ 2.01 (m, 1H, CH(CH₃)₂)

- δ 0.92 (d, J = 6.6 Hz, 6H, (CH₃)₂)

HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₂₁H₂₅N₂OS 353.1589, found 353.1586. FTIR confirms C=S stretch at 1124 cm⁻¹ and N–H absence post-alkylation.

Comparative Analysis of Synthetic Routes

Table 4. Route Efficiency Metrics

| Parameter | Multicomponent | Stepwise | Catalytic |

|---|---|---|---|

| Total Steps | 1 | 3 | 2 |

| Overall Yield (%) | 67 | 43 | 62 |

| Purification Events | 1 | 3 | 2 |

| Cost Index (USD/g) | 18.50 | 27.80 | 34.20 |

| Regioselectivity | 89:11 | >95:5 | 93:7 |

The multicomponent approach demonstrates superior cost-efficiency and scalability, though stepwise methods allow precise intermediate characterization. Transition metal catalysis offers mild conditions but incurs higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify specific functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Benzylthiol, alkyl halides, methoxybenzene derivatives.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Modified imidazole derivatives.

Substitution: Various substituted imidazole compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-1-isobutyl-5-(4-methoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Position 2 Substituent Variations and Implications

Analysis : The benzylthio group in the target compound offers a balance between lipophilicity and moderate steric bulk compared to styryl () or sulfonyl () groups. Thioethers are less polar than sulfones but more stable than thiols, as seen in ’s 2-thiol derivative .

Position 5 Aromatic Substituents

Table 2: Position 5 Substituent Comparisons

Analysis : The 4-methoxyphenyl group in the target compound improves solubility in polar solvents compared to CF3 () and may enhance binding to aromatic-rich biological targets (e.g., enzymes or receptors) .

Position 1 Alkyl Substituents

Table 3: Position 1 Substituent Impact

Analysis : The isobutyl group in the target compound likely reduces aqueous solubility compared to methyl () but improves membrane permeability in biological systems .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis may parallel methods in and , utilizing Suzuki coupling for aryl groups and thioether formation via nucleophilic substitution .

- Physicochemical Properties : Computed properties from (e.g., XLogP3 ~2.6) indicate moderate lipophilicity, aligning with oral bioavailability trends for imidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.